molecular formula C14H9ClF3N3OS B2385965 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 863190-20-9

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2385965
CAS No.: 863190-20-9
M. Wt: 359.75
InChI Key: OZXCYCLMBRYTAN-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of this compound

Property Value Source Citations
CAS Registry Number 863190-20-9
Molecular Formula C₁₄H₉ClF₃N₃OS
Molecular Weight 359.75 g/mol
IUPAC Name This compound

Properties

IUPAC Name

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3OS/c1-2-7-3-4-10(23-7)8-5-11(14(16,17)18)21-12(19-8)6-9(20-21)13(15)22/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCYCLMBRYTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl Trifluoroacetoacetate

Aminopyrazole derivatives react with ethyl 4,4,4-trifluoro-3-oxobutanoate under acidic conditions to form the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core. For example:

  • Reactants : 5-Amino-3-methylpyrazole + ethyl trifluoroacetoacetate
  • Conditions : Polyphosphoric acid (PPA), 130°C, 24 hours
  • Yield : 75–89%.

Chlorination at Position 7

Phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides:

  • Substrate : 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine
  • Conditions : Reflux in POCl₃, 3 hours
  • Yield : 85–94%.

Formation of the Carbonyl Chloride at Position 2

The carboxylic acid precursor is converted to the acyl chloride using chlorinating agents.

Thionyl Chloride (SOCl₂)

  • Substrate : 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 676624-08-1)
  • Conditions : SOCl₂, reflux, 4 hours
  • Yield : 90–95%.

Oxalyl Chloride

  • Catalyst : DMF (1 drop)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 88–92%.

Optimization and Comparative Analysis

One-Pot vs. Stepwise Synthesis

Parameter One-Pot Strategy Stepwise Approach
Total Yield 61% 78%
Purity (HPLC) 95% 99%
Debromination By-Product 15% <2%

Chlorinating Agents

Reagent Reaction Time Yield By-Products
SOCl₂ 4 hours 92% Minimal
POCl₃ 6 hours 85% Phosphates
Oxalyl Chloride 2 hours 90% None

Challenges and Solutions

  • Regioselectivity : Competing reactions at C-3 and C-5 are mitigated using sterically hindered bases (e.g., DIPEA).
  • Moisture Sensitivity : Acyl chloride intermediates require anhydrous conditions and inert atmospheres.
  • Scale-Up : Continuous flow systems reduce decomposition risks during chlorination.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[1,5-a]pyrimidine framework. For instance, derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. The National Cancer Institute's screening program has identified several promising candidates that exhibit significant cytotoxic effects on human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Antimicrobial Properties

Compounds derived from pyrazolo[1,5-a]pyrimidine structures have also shown antimicrobial activities. A study demonstrated that certain derivatives possess effective antifungal properties against various pathogens, indicating their potential use in treating infections .

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity using the NCI-60 cell line panel. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing novel derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. The synthesized compounds were tested against a range of bacterial and fungal strains. The results showed that some derivatives had significant antimicrobial activity, suggesting their potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Ring

a) 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride (CAS: 863435-88-5)
  • Key Difference : Chloro substituent at the thiophene’s 5-position instead of ethyl.
  • Molecular Weight : 366.15 g/mol (vs. 359.75 g/mol for the ethyl variant) .
b) 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS: 294651-53-9)
  • Key Difference : Unsubstituted thiophene at position 5 and a carboxylic acid (-COOH) at position 2.
  • Reactivity : The carboxylic acid is less reactive than the carbonyl chloride, limiting its utility in further synthetic modifications .

Functional Group Variations at Position 2

a) 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS: 676624-08-1)
  • Key Difference : Carboxylic acid (-COOH) replaces the carbonyl chloride (-COCl).
  • Applications : Direct use as a pharmacophore in drug candidates (e.g., enzyme inhibitors) without requiring activation .
  • Stability : Less hygroscopic and more stable under ambient conditions compared to the chloride .
b) Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Key Difference : Ethyl ester group (-COOEt) and tetrahydropyrimidine ring.
  • Biological Relevance : The ester group offers controlled hydrolysis in vivo, serving as a prodrug for the carboxylic acid .

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

a) 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Key Difference : Dichlorophenyl and fluorophenyl substituents at positions 3 and 4.
b) 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • Key Difference : Methyl and phenyl groups at positions 5 and 2.
  • Applications: Known as a selective COX-2 inhibitor and peripheral benzodiazepine receptor ligand .

Lipophilicity and Bioavailability

  • Ethyl vs. Chloro : The ethyl group in the target compound increases logP (lipophilicity) by ~0.5 units compared to the chloro analogue, favoring blood-brain barrier penetration .
  • Trifluoromethyl Group : Common across all analogues, this group enhances metabolic stability and electron-deficient character, critical for kinase inhibition .

Biological Activity

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS No. 863190-20-9) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

PropertyValue
Molecular FormulaC14H9ClF3N3O
Molecular Weight359.75 g/mol
CAS Number863190-20-9
SMILESCCc1ccc(c2cc(C(F)(F)F)n3c(cc(C(=O)[Cl])n3)n2)s1
LogP4.3707

Pharmacological Activities

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects:

  • Kinase Inhibition :
    • Compounds in the pyrazolo[1,5-a]pyrimidine class, including this compound, have been shown to inhibit several kinases, notably the Pim kinase family. For instance, analogs have demonstrated nanomolar activity against Pim1 kinase (IC50 = 18 nM) .
  • Antimicrobial and Anticancer Properties :
    • Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial activities and potential anticancer effects. They are known to act as inhibitors of ATP synthesis in Mycobacterium tuberculosis, with moderate MIC values .
  • Neuropharmacological Effects :
    • Some derivatives have shown promise as anxiolytic and antidepressant agents, indicating their potential for treating mood disorders .
  • Antiviral Activity :
    • Research has highlighted the antiviral effects of certain pyrazolo[1,5-a]pyrimidines against viruses such as hepatitis C and respiratory syncytial virus (RSV) .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Pim Kinase Inhibition :
    A study investigated various pyrazolo[1,5-a]pyrimidines for their inhibitory effects on Pim kinases. The results indicated that trifluoromethylated analogs exhibited significant inhibition with IC50 values in the low nanomolar range, suggesting their potential use in cancer therapy .
  • Antimicrobial Activity Assessment :
    Another research focused on evaluating the antimicrobial properties of a series of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The compounds displayed MIC values around 8 µg/mL for aerobic cultures .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that allows for functionalization at various positions on the pyrazolo ring:

  • Starting Material : The synthesis often begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
  • Functionalization : The C–O bond activation is achieved using reagents like PyBroP followed by nucleophilic substitution with thiols or amines .
  • Optimization : Reaction conditions are optimized to yield various derivatives with enhanced biological activity.

Q & A

Q. What are the established synthetic routes for 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols starting with pyrazole precursors. For example:

  • Cyclization : Reacting ethyl 5-ethylthiophene-2-carboxylate with hydrazine derivatives under reflux in ethanol (70–80°C, 5–6 hours) forms the pyrazolo[1,5-a]pyrimidine core .
  • Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution using CF₃I or electrophilic reagents like Togni’s reagent .
  • Carbonyl chloride formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM) at 0–5°C achieves high conversion .
    Yields depend on solvent purity, stoichiometry, and temperature control. For instance, reports 62–70% yields for analogous pyrazolo[1,5-a]pyrimidines using optimized reflux conditions.

Q. How is structural characterization performed for this compound, and what spectral data are critical for validation?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylthiophen-2-yl protons at δ 6.20–6.94 ppm in DMSO-d₆) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z = 438.05 [M+H]⁺ for C₁₅H₁₄ClF₃N₃O₂S) .
  • X-ray crystallography : Determines bond angles and packing motifs (e.g., planar pyrimidine rings with dihedral angles <5° deviation) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine cyclization be mitigated during synthesis?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 direct cyclization to the desired N1–C2 bond .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing byproduct formation (e.g., achieved 70% purity using DMF/CH₃CN mixtures).
  • Catalysts : Lewis acids like ZnCl₂ or FeCl₃ enhance reaction specificity by coordinating with nitrogen lone pairs .

Q. What analytical methods resolve contradictions in spectral data, such as unexpected ¹³C NMR shifts?

Contradictions may arise from:

  • Tautomerism : Dynamic equilibria between keto-enol forms can shift carbonyl carbon signals. Use variable-temperature NMR (VT-NMR) to freeze tautomeric states .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts. Cross-validate with computational methods (DFT calculations) .
  • Impurity interference : LC-MS or HPLC (C18 columns, 0.1% TFA in H₂O/CH₃CN gradient) isolates impurities for independent analysis .

Q. How do steric and electronic effects of the 5-ethylthiophen-2-yl group influence reactivity in downstream derivatization?

  • Steric hindrance : The ethyl group at position 5 reduces nucleophilic attack at adjacent carbons, favoring reactions at the carbonyl chloride moiety .
  • Electronic effects : Thiophene’s electron-rich nature stabilizes radical intermediates during cross-coupling (e.g., Suzuki-Miyaura reactions require Pd(PPh₃)₄ and elevated temps, 90–100°C) .

Q. What strategies optimize solubility for biological testing without compromising stability?

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to prevent precipitation .
  • Prodrug approaches : Convert the carbonyl chloride to ester or amide derivatives (e.g., methyl ester analogs in showed 90% solubility in aqueous buffers).
  • Nanoparticle encapsulation : Liposomal formulations enhance bioavailability while protecting hydrolytically sensitive groups .

Methodological Insights from Evidence

Parameter Example Data Source
Cyclization yield 62–70% (reflux, 5–6 hours)
¹H NMR shifts Thiophene protons: δ 6.20–6.94 ppm
X-ray bond angles Pyrimidine ring: 117.5°–122.3°
Solubility (DMSO) >50 mg/mL (stable for 48 hours at 4°C)

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